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Compound of Interest

Compound Name: FGFR-IN-13

Cat. No.: B12367332

For researchers, scientists, and drug development professionals.

Note: The compound "FGFR-IN-13" is not a widely recognized designation in published
scientific literature. This document provides detailed application notes and protocols based on
the well-characterized and selective pan-FGFR inhibitor, Infigratinib (BGJ398), as a
representative tool for studying the role of Fibroblast Growth Factor Receptor (FGFR) signaling
in angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in
development, wound healing, and various pathologies, including cancer. The Fibroblast Growth
Factor (FGF)/FGFR signaling pathway is a key regulator of angiogenesis.[1] Dysregulation of
this pathway can lead to pathological neovascularization, making it a prime target for
therapeutic intervention and a crucial area of research.[2] Selective FGFR inhibitors, such as
Infigratinib (BGJ398), are powerful chemical probes for elucidating the specific roles of FGFR
signaling in angiogenic processes. Infigratinib is a potent, ATP-competitive inhibitor of FGFR1,
FGFR2, and FGFR3.[3]

Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and
autophosphorylate, initiating a cascade of downstream signaling events.[4] Key pathways
activated include the RAS-MAPK and PI3K-AKT pathways, which are integral to endothelial cell

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b12367332?utm_src=pdf-interest
https://www.benchchem.com/product/b12367332?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8945560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550543/
https://pubmed.ncbi.nlm.nih.gov/33307867/
https://pubchem.ncbi.nlm.nih.gov/compound/Infigratinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

proliferation, migration, and survival — all essential steps in angiogenesis.[5] Infigratinib
selectively binds to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, preventing their
phosphorylation and subsequent activation of downstream signaling.[4] This targeted inhibition
allows for the specific investigation of FGFR-dependent angiogenesis.
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Quantitative Data for Infigratinib (BGJ398)

The following tables summarize the inhibitory concentrations of Infigratinib in various assays.
This data is crucial for designing experiments to probe FGFR function in angiogenesis.

Table 1: In Vitro Inhibitory Activity of Infigratinib

Target Assay Type IC50 (nM) Reference(s)
FGFR1 Cell-free 0.9 [2][61[71[8]
FGFR2 Cell-free 1.4 [21(61171[8]
FGFR3 Cell-free 1.0 [21[61[71[8]
FGFR4 Cell-free 60 [718]

VEGFR2 Cell-free 180 [6]

FGFR3-dependent

Cell Proliferation 2.0 [6]
BaF3 cells

| RT112 (FGFR3 WT) cells | Cell Proliferation | 5.0 |[6] |

Table 2: In Vivo Experimental Dosing of Infigratinib

. Dosage and Observed
Animal Model Tumor Model o ) Reference(s)
Administration Effect

10-30
Athymic nude Orthotopic Tumor growth
. mglkgl/day, o [6]
mice bladder cancer | inhibition
ora

| SCID mice | Hepatocellular carcinoma xenograft | 20 mg/kg/day, oral | Inhibition of
angiogenesis and metastasis [[9][10] |

Application in Angiogenesis Research: Key
Experiments
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Infigratinib can be utilized in a variety of established in vitro and in vivo assays to investigate

the role of FGFR signaling in angiogenesis.

In Vitro Assays

Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells
(e.g., HUVECS) to form capillary-like structures on a basement membrane matrix. Infigratinib
can be used to determine if FGFR signaling is required for this morphological differentiation.

Endothelial Cell Proliferation Assay: The effect of Infigratinib on FGF-stimulated endothelial
cell proliferation can be quantified to understand the role of FGFR in endothelial cell cycle
progression.

Endothelial Cell Migration Assay (Wound Healing/Transwell): These assays measure the
ability of endothelial cells to migrate in response to angiogenic stimuli. Infigratinib can be
used to block FGF-induced migration and dissect the involvement of FGFR in this process.
[11][12]

In Vivo Assays

Matrigel Plug Assay: In this model, Matrigel mixed with pro-angiogenic factors (like bFGF)
and the inhibitor is implanted subcutaneously in mice. The extent of vascularization into the
plug is then assessed, providing a quantitative measure of in vivo angiogenesis inhibition.

Tumor Xenograft Models: Infigratinib can be administered to animals bearing tumors known
to have high FGFR expression to evaluate its impact on tumor angiogenesis, growth, and
metastasis.[9][13]

Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay

This protocol details the steps to assess the effect of Infigratinib on the formation of capillary-
like structures by Human Umbilical Vein Endothelial Cells (HUVECS).
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Workflow for the Endothelial Cell Tube Formation Assay.

Materials:

e HUVECs

o Endothelial Cell Growth Medium

o Basement Membrane Extract (e.g., Matrigel®)

« Infigratinib (BGJ398)

o 96-well cell culture plates

 Inverted microscope with a camera

Procedure:

e Thaw the basement membrane extract (BME) on ice overnight at 4°C.

e Pre-chill a 96-well plate at -20°C for 10 minutes.

e Add 50 pL of thawed BME to each well of the chilled 96-well plate. Ensure the entire surface

is covered.[14]
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 Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[14]

e Harvest HUVECs and resuspend them in endothelial cell basal medium at a concentration of
2 x 10”5 cells/mL.

o Prepare serial dilutions of Infigratinib in the basal medium. A typical concentration range to
test would be 1 nM to 1 uM. Include a vehicle control (DMSO).

e Add the HUVEC suspension to the drug dilutions in a 1:1 ratio (final cell density of 1 x 1075
cells/mL).

e Gently add 100 pL of the cell suspension to each BME-coated well.[15]
 Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[16]
e Monitor tube formation under an inverted microscope at different time points.

o Capture images and quantify angiogenesis by measuring parameters such as total tube
length, number of junctions, and number of loops using angiogenesis analysis software.

Protocol 2: Endothelial Cell Proliferation Assay

This protocol uses a colorimetric assay (e.g., MTS or WST-1) to measure the effect of
Infigratinib on FGF-stimulated HUVEC proliferation.

Cell Seeding Treatment Readout
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Workflow for the Endothelial Cell Proliferation Assay.

Materials:

e HUVECs
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Endothelial Cell Growth Medium and Basal Medium
Recombinant human bFGF

Infigratinib (BGJ398)

96-well cell culture plates

MTS or WST-1 proliferation assay kit

Plate reader

Procedure:

Seed HUVECSs in a 96-well plate at a density of 2,000-5,000 cells per well in complete
growth medium.

Allow cells to adhere overnight at 37°C.

Gently aspirate the medium and replace it with serum-free basal medium. Incubate for 4-6
hours to serum-starve the cells.

Prepare dilutions of Infigratinib in basal medium and add them to the wells.

Immediately add bFGF to a final concentration of 20 ng/mL to the appropriate wells. Include
wells with no bFGF as a baseline control and wells with bFGF and vehicle as a positive
control.

Incubate the plate for 48-72 hours at 37°C.
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
Incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (typically 450-490 nm) using a plate
reader.

Calculate the percentage of proliferation inhibition relative to the bFGF-stimulated control.
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Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay

This protocol describes a common in vivo model to assess the anti-angiogenic effects of
Infigratinib.

Preparation
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Workflow for the In Vivo Matrigel Plug Angiogenesis Assay.

Materials:

o Growth factor-reduced Matrigel
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Recombinant human bFGF

Heparin

Infigratinib (BGJ398) formulated for oral administration
C57BL/6 or other suitable mouse strain

Drabkin's reagent kit

Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

Thaw growth factor-reduced Matrigel on ice.
On ice, mix Matrigel with bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).

Anesthetize mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal
flank.

Divide the mice into treatment and control groups.

Administer Infigratinib (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage for 7-14
days.[6]

At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.

Quantify angiogenesis by: a. Hemoglobin content: Homogenize the plugs and measure the
hemoglobin concentration using Drabkin's reagent as a measure of red blood cell infiltration
and, therefore, vascularization. b. Immunohistochemistry: Fix, embed, and section the plugs.
Stain for endothelial cell markers like CD31 to visualize and quantify blood vessel density.

Conclusion

Selective FGFR inhibitors like Infigratinib are invaluable tools for dissecting the intricate role of

FGFR signaling in angiogenesis. The provided protocols offer a framework for utilizing these

inhibitors in key in vitro and in vivo assays. By carefully designing experiments with appropriate
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controls and quantitative endpoints, researchers can significantly advance our understanding of

FGF/FGFR-mediated angiogenesis and its implications in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of Selective FGFR Inhibitors in
Angiogenesis Research]. BenchChem, [2025]. [Online PDF]. Available at:
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research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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